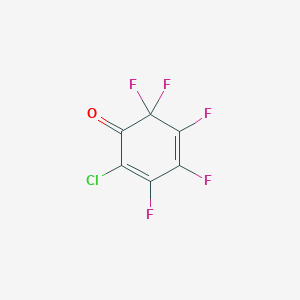
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-chlorocyclohexa-2,4-dien-1-one with elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorine gas safely. The use of specialized equipment to manage the exothermic nature of the fluorination reaction is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Addition: The double bonds in the cyclohexadienone ring can participate in electrophilic addition reactions with reagents like bromine or hydrogen halides.
Reduction: The compound can be reduced to form the corresponding cyclohexanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Bromine (Br2) or hydrogen chloride (HCl) in solvents like carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Electrophilic Addition: Formation of dibromo or halogenated cyclohexadienone derivatives.
Reduction: Formation of 2-chloro-3,4,5,6,6-pentafluorocyclohexanone.
Applications De Recherche Scientifique
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Biological Studies: Used as a probe to study enzyme mechanisms involving halogenated substrates.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one involves its interaction with nucleophiles and electrophiles due to the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophilic attack and electrophilic addition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3,4,5,6-tetrafluorocyclohexa-2,4-dien-1-one: Lacks one fluorine atom compared to the pentafluorinated compound.
2-Bromo-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one: Contains a bromine atom instead of chlorine.
2-Chloro-3,4,5,6-tetrafluorocyclohexanone: The fully reduced form of the cyclohexadienone ring.
Uniqueness
2-Chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one is unique due to the presence of five fluorine atoms, which significantly alter its electronic properties and reactivity compared to less fluorinated analogs. This high degree of fluorination imparts unique characteristics such as increased stability and reactivity, making it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
63969-95-9 |
|---|---|
Formule moléculaire |
C6ClF5O |
Poids moléculaire |
218.51 g/mol |
Nom IUPAC |
2-chloro-3,4,5,6,6-pentafluorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6ClF5O/c7-1-2(8)3(9)4(10)6(11,12)5(1)13 |
Clé InChI |
NJTAPSIHJXDHER-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(C(=C1F)F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




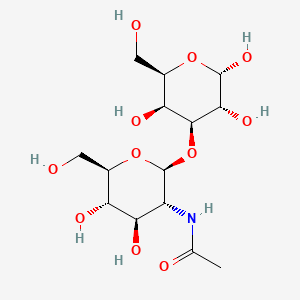
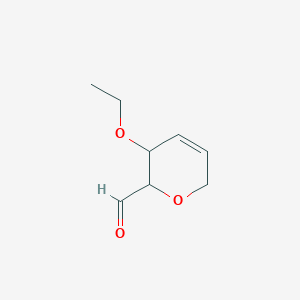
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
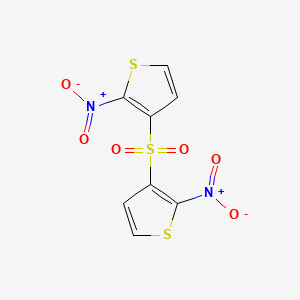
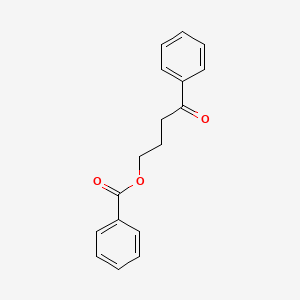
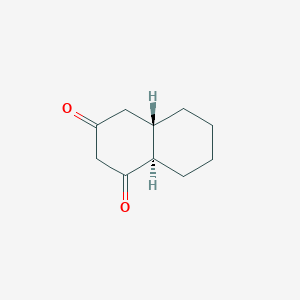
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)


![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

